molecular formula C14H17NO3 B2909937 1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 900640-42-8

1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2909937
CAS No.: 900640-42-8
M. Wt: 247.294
InChI Key: NGKNKSOOFHUJQF-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of 5-oxopyrrolidine derivatives that have been identified as a promising scaffold for the development of novel antimicrobial agents . Recent scientific studies on structurally similar compounds have demonstrated potent activity against a range of multi-drug resistant Gram-positive bacterial pathogens, including Staphylococcus aureus and Listeria monocytogenes . Some derivatives have even shown efficacy against vancomycin-intermediate strains and methicillin-resistant Staphylococcus aureus (MRSA), surpassing the effectiveness of control antibiotics like cefuroxime in vitro . The 5-oxopyrrolidine core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Researchers are exploring these derivatives not only for their antibacterial potential but also for their antifungal properties against drug-resistant fungi like Candida auris and azole-resistant Aspergillus fumigatus , as well as for anticancer applications . This compound is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKNKSOOFHUJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The ethyl group and 4-methylphenyl group are then introduced through subsequent reactions, such as alkylation and Friedel-Crafts acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The process would be optimized to minimize by-products and ensure the purity of the final product. Continuous flow chemistry and other advanced techniques might be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

  • Substitution: The ethyl and phenyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction reactions might involve hydrogenation using a palladium catalyst.

  • Substitution reactions could employ halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may be used in the study of enzyme inhibitors or as a probe in biochemical assays.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Substituents on the Pyrrolidine Ring

  • Position 1 :

    • Ethyl group : Enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) but may reduce steric hindrance relative to bulkier substituents.
    • Chlorophenyl/hydroxyphenyl substituents (e.g., 1-(5-chloro-2-hydroxyphenyl)- derivatives): Electron-withdrawing groups (Cl, OH) increase polarity and radical-stabilizing capacity, improving antioxidant activity .
  • Fluorophenyl/methoxyphenyl groups (e.g., 1-(2-fluorophenyl)- or 1-(5-chloro-2-methoxyphenyl)- derivatives): Fluorine or methoxy substituents modulate electronic properties and bioavailability. For instance, fluorophenyl derivatives (CAS 1998-86-3) are explored for metabolic stability .
  • Position 3 :

    • Carboxylic acid : Critical for hydrogen bonding and salt formation, improving water solubility. Derivatives like esters (e.g., methyl ester 8 , m.p. 145–146°C) or hydrazides (e.g., compound 9 , m.p. 193–194°C) show reduced polarity but retain bioactivity .

Heterocyclic Modifications

  • Thiazole- or triazole-fused derivatives (e.g., compound 10 and 21 ) exhibit enhanced antioxidant and antibacterial activities due to additional π-π stacking and metal-chelating capabilities .

Physicochemical Properties

Compound Name Substituents (Position 1/2) Melting Point (°C) Solubility LogP* (Predicted)
This compound Ethyl / 4-methylphenyl Not reported Low (polar aprotic solvents) ~1.8
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (compound 1 ) Cl, OH / H 145–146 (ester) Moderate in DMSO ~1.2
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1998-86-3) F / H Not reported High in methanol ~0.9
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 714207-41-7) Br / H Not reported Low in water ~2.1

*LogP estimated using fragment-based methods.

Antioxidant Activity

  • Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring show superior radical scavenging. For example, compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-1,2,4-triazol-3-yl)) exhibited an optical density of 1.149 in reducing power assays, outperforming ascorbic acid .
  • The 4-methylphenyl substituent in the target compound may reduce antioxidant efficacy compared to chlorinated analogues due to diminished electron-withdrawing effects.

Antimicrobial Activity

  • Hydroxyphenyl and dichlorophenyl derivatives (e.g., compounds 14 and 24b ) inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values <10 µg/mL .

Biological Activity

1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 900640-42-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇NO₃
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a pyrrolidine core with a carboxylic acid functional group and an ethyl and para-methylphenyl substituent.
PropertyValue
CAS Number900640-42-8
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various multidrug-resistant pathogens. For instance, derivatives of similar pyrrolidine compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Study: Antimicrobial Screening

In a study exploring various derivatives, the compound exhibited structure-dependent activity against several strains, demonstrating effective inhibition of growth in multidrug-resistant bacterial strains. The screening utilized the broth microdilution method per Clinical Laboratory Standards Institute (CLSI) guidelines, revealing promising results for further development of antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated using cell lines such as A549 (human lung cancer). Research indicates that the compound may induce cytotoxic effects in cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

Case Study: Cytotoxicity in A549 Cells

In vitro assays demonstrated that certain derivatives significantly inhibited cell viability in A549 cells, suggesting that modifications to the pyrrolidine structure can enhance anticancer activity. The findings indicate potential pathways for developing new anticancer therapies targeting specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Pyrrolidine Ring : Essential for maintaining biological activity.
  • Substituents : The presence of an ethyl group and para-methylphenyl moiety appears to enhance both antimicrobial and anticancer efficacy.

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